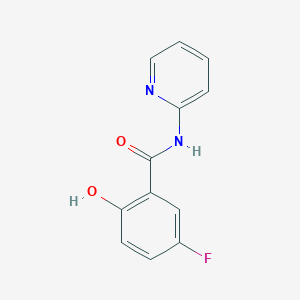![molecular formula C23H21N3O B14207299 8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole CAS No. 832723-99-6](/img/structure/B14207299.png)
8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This particular compound features a benzyloxy group at the 8th position and three methyl groups at the 2nd, 4th, and 5th positions, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole typically involves multi-step organic reactions. One common approach includes:
Starting Materials: The synthesis begins with commercially available or easily preparable starting materials such as substituted biaryls or N,N-biaryl amines.
Key Reactions:
Reaction Conditions: These reactions typically require the use of palladium catalysts, high temperatures (around 150°C), and specific solvents like o-dichlorobenzene.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized carbazole derivatives .
Aplicaciones Científicas De Investigación
8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with biological targets.
Materials Science: Carbazole derivatives, including this compound, are used in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to their excellent photophysical and electronic properties.
Biological Studies: The compound is studied for its role in modulating biological pathways, including oxidative stress and carbohydrate metabolism, making it relevant in diabetes research.
Mecanismo De Acción
The mechanism of action of 8-(benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Carbazole: The parent compound, carbazole, shares the core structure but lacks the specific functional groups present in 8-(benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole.
N-Substituted Carbazoles: Compounds with various substituents at the nitrogen position, such as N-ethylcarbazole, exhibit different chemical and biological properties.
Polycarbazoles: These are polymers of carbazole derivatives used in electronic applications due to their conductive properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the benzyloxy group and multiple methyl groups enhances its solubility, stability, and interaction with biological targets compared to other carbazole derivatives .
Propiedades
Número CAS |
832723-99-6 |
|---|---|
Fórmula molecular |
C23H21N3O |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2,9,10-trimethyl-6-phenylmethoxy-3H-imidazo[4,5-b]carbazole |
InChI |
InChI=1S/C23H21N3O/c1-14-22-20(24-15(2)25-22)12-19-18-11-17(9-10-21(18)26(3)23(14)19)27-13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,24,25) |
Clave InChI |
RUWZILUCHJOKLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC3=C1N=C(N3)C)C4=C(N2C)C=CC(=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


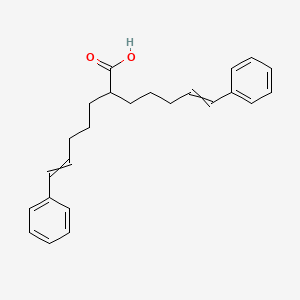
![5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL](/img/structure/B14207233.png)
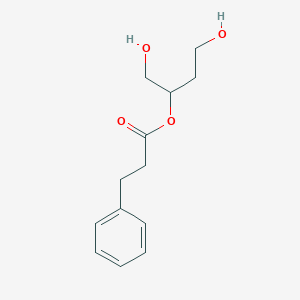
![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)
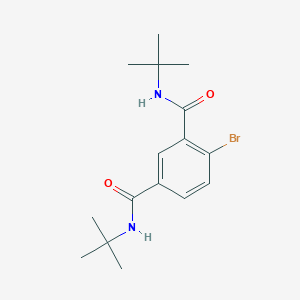
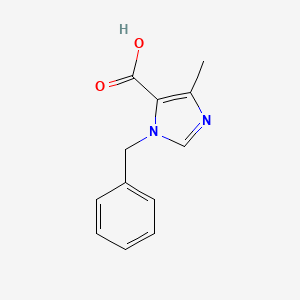
![2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14207262.png)
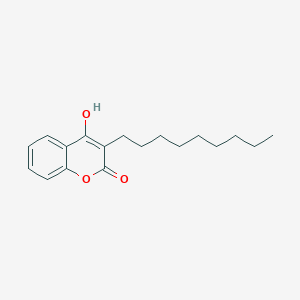
![1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14207272.png)
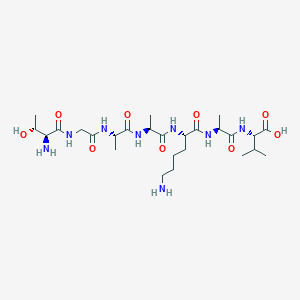
![2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]-](/img/structure/B14207285.png)

![(2-Aminophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14207294.png)
